molecular formula C15H22N6O4S B2917073 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034245-10-6

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2917073
CAS No.: 2034245-10-6
M. Wt: 382.44
InChI Key: ORVTUBCZPZVRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C15H22N6O4S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

A series of novel N-phenylpyrazolyl aryl methanones derivatives, which include compounds with structures related to the queried compound, have been synthesized. These compounds, characterized by various spectroscopic techniques, exhibit arylthio/sulfinyl/sulfonyl groups and have shown potential biological activities such as herbicidal and insecticidal properties. The detailed crystal structure of a related compound highlights the intricate molecular arrangements possible with such chemical frameworks (Wang et al., 2015).

Chemical Reactions

Investigations into the reactivity of α-diazoacetophenone with methanolic sodium methoxide have led to the formation of various pyrazole derivatives. This reaction pathway underscores the versatility and reactivity of pyrazole-based compounds, potentially including the compound of interest, in synthesizing complex heterocyclic structures which could have various scientific applications (Yates & Mayfield, 1977).

Biological Activities

Research into pyrazole derivatives has identified compounds with significant antimicrobial properties. These compounds, synthesized from chalcones and isoniazid, highlight the potential of pyrazole-based compounds in medicinal chemistry for developing new antimicrobial agents. The presence of methoxy groups has been correlated with higher antimicrobial activity, suggesting that specific functional groups could enhance the biological efficacy of such compounds (Kumar et al., 2012).

Molecular Docking Studies

Molecular docking studies have been conducted on various synthesized compounds, including pyrazoline incorporated isoxazole derivatives, to evaluate their binding affinities against target proteins. One of the compounds demonstrated a high binding affinity, indicating its potential as a potent molecule in drug development processes. This approach underscores the importance of computational methods in assessing the therapeutic potential of new compounds, including those with pyrazole and diazepanone moieties (Radhika et al., 2020).

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O4S/c1-18-10-12(9-16-18)26(23,24)21-6-4-5-20(7-8-21)15(22)13-11-19(2)17-14(13)25-3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVTUBCZPZVRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.